Product packaging for N6-Cyclopropyl-9H-purine-2,6-diamine(Cat. No.:CAS No. 120503-69-7)

N6-Cyclopropyl-9H-purine-2,6-diamine

Cat. No.: B192910
CAS No.: 120503-69-7
M. Wt: 190.21 g/mol
InChI Key: IYWUSKBMXQERLH-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Scaffolds in Medicinal Chemistry and Biology

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of biochemistry. researchgate.net Its most famous representatives are adenine (B156593) and guanine (B1146940), two of the four nitrogenous bases that form the fundamental building blocks of nucleic acids, DNA and RNA. Beyond this central role in genetics, purine derivatives are integral to cellular energy transfer, in the form of adenosine (B11128) triphosphate (ATP), and participate in various metabolic pathways. researchgate.net

The inherent biological relevance of the purine structure has made it a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov By modifying the purine core with different functional groups, scientists have developed a multitude of synthetic purine analogs with a wide spectrum of pharmacological activities. These compounds are designed to interact with various biological targets, including enzymes and receptors, often by mimicking the natural purine nucleosides. researchgate.net This has led to the successful development of drugs for a range of diseases.

The therapeutic applications of purine derivatives are extensive. They have been investigated and utilized as:

Anticancer agents: By interfering with DNA replication and cell division. nih.govnih.gov

Antiviral compounds: Including treatments for HIV, herpes, and influenza, by inhibiting viral replication. researchgate.netnih.gov

Immunosuppressive agents: Used in organ transplantation and autoimmune diseases.

Anti-inflammatory and autoimmune disease modulators. nih.gov

Antimicrobial, antifungal, and antiparasitic agents. researchgate.netscielo.org.mx

The continuous exploration of purine derivatives highlights their versatility and enduring importance in the quest for new and improved therapies. nih.gov

Overview of N6-Cyclopropyl-9H-purine-2,6-diamine as a Core Chemical Entity

This compound is a specific synthetic derivative of the purine family. Its structure features a cyclopropyl (B3062369) group attached to the amine at the 6-position of the purine ring and an amino group at the 2-position. This compound is scientifically recognized and cataloged with the CAS Number 120503-69-7. usp.org

It is notably identified as a known impurity and a related compound of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV. pharmaffiliates.com The presence of this compound as an impurity underscores the chemical pathways involved in the synthesis of more complex purine-based drugs like Abacavir.

While it may be primarily known in the context of pharmaceutical manufacturing and quality control, its existence as a distinct chemical entity with a defined structure warrants a closer examination of its own scientific characteristics. The following sections will detail specific research findings related to its synthesis and properties.

Detailed Research Findings

Scientific investigation into a range of 6-substituted purine derivatives has provided specific data on the synthesis and characterization of this compound. In a study focused on creating novel purine derivatives, this compound was successfully synthesized and its properties were documented.

The synthesis of this compound was achieved starting from commercially available 2-amino-6-chloropurine (B14584). scielo.org.mx A key intermediate, 2-amino-6-methylthiopurine, was prepared first. This intermediate was then reacted with cyclopropylamine (B47189) in dimethylformamide (DMF) to yield this compound. scielo.org.mx The reaction was carried out by stirring the mixture at 80°C for approximately 18 hours. scielo.org.mx

The resulting compound was characterized by various analytical methods, providing the following data:

PropertyValueReference
Yield 87% scielo.org.mx
Melting Point 189-192°C scielo.org.mx
¹H NMR (DMSO-d₆) δ (ppm) 0.30-0.51 (m, 4H, CH₂CH₂), 2.53 (m, 1H, N-CH), 7.57 (s, 4H, NH₂, N⁸H and N²H), 8.18 (s, 1H, =CH-N) scielo.org.mx
EI-MS m/z (rel. int.) 190.98 [M⁺] (48), 175.01 (100), 136.00 (76) scielo.org.mx
Elemental Analysis (Calculated) C 50.52%, H 5.30%, N 44.18% scielo.org.mx
Elemental Analysis (Found) C 50.49%, H 5.31%, N 44.17% scielo.org.mx

The same study that detailed the synthesis of this compound also conducted antifungal screening of the newly synthesized compounds against three fungal species. scielo.org.mx However, the study only reported that six other new derivatives showed activity, which may suggest that this compound did not exhibit significant antifungal properties under the tested conditions. scielo.org.mx

Further specific biological activity data for this compound is limited in publicly available research. Its primary documentation remains as a synthetic purine derivative and an impurity in the manufacturing of Abacavir.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N6 B192910 N6-Cyclopropyl-9H-purine-2,6-diamine CAS No. 120503-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N-cyclopropyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWUSKBMXQERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431151
Record name 2-Amino-6-cyclopropylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120503-69-7
Record name 2-Amino-6-cyclopropylaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-cyclopropylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6-CYCLOPROPYLAMINOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of N6 Cyclopropyl 9h Purine 2,6 Diamine

Established Synthetic Routes to N6-Cyclopropyl-9H-purine-2,6-diamine

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction.

Key Intermediates and Precursors in this compound Synthesis

The most common and commercially available precursor for the synthesis of this compound is 2-amino-6-chloropurine (B14584) . This intermediate possesses a chlorine atom at the C6 position, which acts as a good leaving group, and an amino group at the C2 position. The other key reactant is cyclopropylamine (B47189) , which serves as the nucleophile.

The reaction involves the displacement of the chlorine atom on the purine (B94841) ring by the nitrogen atom of cyclopropylamine. The general reaction is depicted below:

Reaction Scheme for the synthesis of this compound

Scheme 1: General synthesis of this compound from 2-amino-6-chloropurine and cyclopropylamine.

Another critical, albeit more foundational, precursor is 2,6-dichloropurine (B15474) . This compound can be sequentially functionalized. For instance, reaction with an amine can lead to a 2-chloro-N-substituted-purin-6-amine intermediate, which can then undergo further substitution.

Reaction Conditions and Optimization Strategies for this compound Synthesis

The synthesis of this compound has been reported with a high yield of 87% under specific reaction conditions. A mixture of 2-amino-6-chloropurine and an excess of cyclopropylamine is stirred in dimethylformamide (DMF) at 80°C for approximately 18 hours. Following the reaction, the mixture is cooled, filtered, and the resulting solid is washed with water and crystallized to afford the pure product.

Microwave-assisted synthesis has also emerged as a powerful technique for accelerating purine modifications. For analogous 2,6-diamino-substituted purines, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while maintaining good yields. For instance, the synthesis of a related N6-cyclohexyl derivative was achieved by irradiating a mixture of the corresponding 2-chloro-N-cyclohexyl-9H-purin-6-amine with an amine in ethanol (B145695) with a catalytic amount of trifluoroacetic acid (TFA) at 120°C for 2.5 hours. Such microwave-assisted protocols could likely be optimized for the synthesis of this compound to enhance efficiency.

The choice of solvent and base is also crucial for optimizing the synthesis of purine derivatives. While DMF is a common solvent, others like n-butanol have been used, often in combination with a base such as diisopropylethylamine (DIPEA) to scavenge the HCl generated during the nucleophilic substitution.

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications.

Modifications at the Purine N9 Position

The N9 position of the purine ring is a common site for alkylation and glycosylation. The alkylation of purines can, however, lead to a mixture of N9 and N7 isomers. Regioselectivity can be influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the temperature.

For instance, the alkylation of 2,6-dichloropurine with alkyl halides in the presence of potassium carbonate in DMF typically yields a mixture of N9 and N7 regioisomers, with the N9 isomer often being the major product. To achieve higher regioselectivity for the N9 position, specific strategies can be employed. The use of bulky protecting groups on the purine ring can sterically hinder the N7 position, favoring alkylation at N9. Another approach involves the use of phase-transfer catalysts or specific bases like tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation, which has been shown to favor the formation of the N9-alkylated product.

These methodologies can be applied to this compound to introduce a variety of substituents at the N9 position, such as alkyl chains, benzyl (B1604629) groups, or more complex moieties for structure-activity relationship studies.

Substitutions at the Purine C2 and C6 Positions

While the C6 position of the parent compound is already functionalized with a cyclopropylamino group, further modifications are conceptually possible, although less common than modifications at other sites once the cyclopropylamino group is installed. The amino group at the C2 position, however, presents a handle for further derivatization.

Starting from 2-amino-6-chloropurine , it is possible to introduce different substituents at the C6 position by reacting it with various nucleophiles. For the derivatization of the C2-amino group of this compound, standard amine chemistry could be employed, such as acylation or sulfonylation, to introduce a range of functional groups.

Alternatively, a more versatile approach starts with 2,6-dichloropurine . This allows for sequential and selective substitution at both the C6 and C2 positions. For example, reaction with cyclopropylamine could be followed by reaction with another amine to introduce a different substituent at the C2 position, leading to a wide array of N2,N6-disubstituted purine derivatives. The reactivity of the two chlorine atoms can be different, often allowing for selective substitution at the C6 position first under milder conditions, followed by substitution at the C2 position under more forcing conditions.

Mechanistic and Biochemical Investigations of N6 Cyclopropyl 9h Purine 2,6 Diamine and Its Analogs

Interaction with Molecular Targets and Biological Pathways

The therapeutic potential and biological effects of a compound are intrinsically linked to its interactions with specific molecular targets and its influence on biological pathways. For N6-Cyclopropyl-9H-purine-2,6-diamine and its related analogs, a body of research has begun to elucidate these interactions, focusing primarily on enzyme inhibition, with some insights into nucleic acid interactions.

Enzyme Inhibition and Activation Profiles

This compound and its structural relatives, which fall under the broader class of 2,6-diaminopurine (B158960) derivatives, have been investigated for their ability to modulate the activity of various enzymes, particularly those involved in cell signaling and viral replication.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The purine (B94841) scaffold is a well-established framework for the design of kinase inhibitors.

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver of chronic myeloid leukemia (CML). Research into 2,6,9-trisubstituted purine derivatives has identified potent inhibitors of Bcr-Abl. For instance, certain analogs have demonstrated significant inhibitory activity with IC50 values in the nanomolar range. One study highlighted a derivative, compound 11b, which was more potent against Bcr-Abl (IC50 = 0.015 μM) than the established drugs imatinib (B729) and nilotinib. nih.gov These purine analogs were also effective against CML cells carrying the T315I mutation, a common source of resistance to existing therapies. nih.gov The design of these inhibitors was guided by previous findings where 2,6,9-trisubstituted purines showed enhanced Bcr-Abl inhibition, with IC50 values ranging from 0.040 to 0.090 μM. nih.gov The cyclopropylmethyl group at the N-9 position, a feature related to the N6-cyclopropyl group, was identified as an optimal substituent for Bcr-Abl inhibition. nih.gov

Btk: Bruton's tyrosine kinase (Btk) is a crucial enzyme in B-cell receptor signaling and a validated target for various B-cell malignancies and autoimmune diseases. A series of N,9-diphenyl-9H-purin-2-amine derivatives have been identified as potent Btk inhibitors. acs.org Among these, compounds 10d, 10i, and 10j displayed impressive IC50 values of 0.5, 0.5, and 0.4 nM, respectively, which are comparable to the well-known Btk inhibitor ibrutinib. acs.org Furthermore, a study on 2,6,9-trisubstituted purine derivatives identified compound 5j as a selective inhibitor of BTK with an IC50 value of 0.41 μM. usp.org

PI3K-delta: Phosphoinositide 3-kinase delta (PI3K-delta) is a lipid kinase predominantly expressed in hematopoietic cells and plays a vital role in B-cell signaling. While specific inhibitory data for this compound is not readily available, a patent discloses 2,6-disubstituted-9-cyclopentyl-9H-purines with inhibitory activity against kinases including PDGFR. google.com

Casein Kinase Iα and δ: Information regarding the direct inhibition of Casein Kinase Iα and δ by this compound or its close analogs is limited in the public domain. However, the broader class of purine analogs has been studied in this context. For example, a study on the metabolism of a 2,6,9-trisubstituted purine-derived cyclin-dependent kinase inhibitor, bohemine (B1667358), provides insights into how such compounds are processed in vivo, though it does not detail direct inhibition of Casein Kinase I. nih.gov

PDE2 and PDE4: Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP. Specific inhibitory data for this compound against PDE2 and PDE4 is not currently available.

Table 1: Kinase Inhibition Profile of Selected Purine Analogs

Compound/Analog Class Target Kinase IC50 Value Source
2,6,9-Trisubstituted purine (Compound 11b) Bcr-Abl 0.015 µM nih.gov
2,6,9-Trisubstituted purine (General) Bcr-Abl 0.040–0.090 µM nih.gov
N,9-Diphenyl-9H-purin-2-amine (Compound 10j) Btk 0.4 nM acs.org
2,6,9-Trisubstituted purine (Compound 5j) Btk 0.41 µM usp.org

Reverse transcriptase is an essential enzyme for retroviruses like HIV, making it a prime target for antiviral therapies. This compound is known to be an impurity of Abacavir Sulfate (B86663), a potent nucleoside reverse transcriptase inhibitor. pharmaffiliates.com This structural relationship suggests that the compound itself or its analogs could interact with reverse transcriptase.

Further supporting this, a study on (-)-beta-D-2,6-diaminopurine dioxolane (DAPD), a prodrug, found that it is converted to (-)-beta-D-dioxolane guanine (B1146940) (DXG) which, in its triphosphate form (DXG-TP), acts as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase. nih.gov This indicates that the 2,6-diaminopurine scaffold can be a key pharmacophore for reverse transcriptase inhibition. Additionally, other 2,6-diaminopurine derivatives have been investigated as antiviral agents. wikipedia.org

The structural similarity of this compound to natural purines suggests potential interactions with enzymes involved in purine metabolism. For example, cancer cells can develop resistance to 2,6-diaminopurine (DAP) by losing the function of adenine (B156593) phosphoribosyltransferase (APRT), an enzyme involved in the purine salvage pathway. wikipedia.org A study on the metabolism of the 2,6,9-trisubstituted purine bohemine in mice revealed that it undergoes significant metabolism, with glucosidation being a principal route. nih.gov This highlights that such purine analogs are recognized and processed by metabolic enzymes.

Receptor Binding Studies

Currently, there is a lack of publicly available data from specific receptor binding studies for this compound.

Nucleic Acid Interactions

The 2,6-diaminopurine (DAP) core of this compound has significant implications for its potential interactions with nucleic acids. Unlike adenine, which forms two hydrogen bonds with thymine (B56734) in DNA, DAP can form three hydrogen bonds. nih.govacs.org This additional hydrogen bond leads to a considerable increase in the thermal stability of DNA and RNA duplexes, with an increase of approximately 1–2 °C per modification. nih.govacs.org

The incorporation of DAP into DNA can alter its structural properties, such as the width of the minor groove and the spine of hydration. oup.com These alterations can, in turn, affect the recognition of DNA by proteins and small molecules. For example, the presence of DAP can influence the binding of antibiotics and anticancer drugs to DNA. nih.gov

Furthermore, studies have shown that oligonucleotides containing DAP can be synthesized and that these modified nucleic acids have unique properties. nih.govacs.org For instance, a duplex between a DAP-modified DNA strand and a complementary RNA strand adopts an A-form conformation. nih.govacs.org The transcriptional effects of DAP have also been investigated, with one study showing that it can have substantial inhibitory effects on transcription mediated by T7 RNA polymerase and human RNA polymerase II. nih.gov

Riboswitch Binding Mechanisms

Riboswitches are structured RNA domains, typically found in the non-coding regions of bacterial messenger RNA (mRNA), that directly bind to specific small molecule metabolites to regulate gene expression. genome.jp This regulation occurs without the need for protein cofactors, making them a direct link between cellular metabolite concentrations and genetic response. nih.gov The purine class of riboswitches, which includes those that bind guanine, adenine, and other related molecules, are among the most extensively studied and serve as a paradigm for understanding RNA-ligand interactions. nih.gov

The binding mechanism relies on a highly specific, pre-organized three-dimensional pocket within the riboswitch's aptamer domain. ox.ac.uk For purine riboswitches, recognition is dominated by the formation of a Watson-Crick base pair between the purine ligand and a key nucleotide in the binding pocket—often a cytosine or uridine (B1682114) residue at position 74. ox.ac.uk This interaction is further stabilized by a network of hydrogen bonds forming a three-way junction structure. ox.ac.uk

While direct studies on this compound are limited, its mechanism of binding to a purine riboswitch can be inferred from its structure. The core 2,6-diaminopurine structure would be expected to engage with the binding pocket in a manner similar to adenine. The specificity and affinity of this interaction would be significantly influenced by the N6-cyclopropyl substitution. This group would need to be accommodated by the architecture of the binding pocket, potentially influencing the conformational changes the riboswitch undergoes to enact its regulatory function. ox.ac.uk The inherent flexibility of riboswitches allows them to bind not only their primary ligands but also various analogs, suggesting a potential interaction with synthetic compounds like this compound. ox.ac.uk

Table 1: Key Features of Purine Riboswitch Binding

Feature Description Relevance to Analogs
Binding Pocket A three-way junction structure formed by three helices (P1, P2, P3). ox.ac.uk The pocket's shape and flexibility determine if an analog can be accommodated.
Primary Interaction Watson-Crick base pairing between the ligand's purine core and a key nucleotide (e.g., U74 in adenine riboswitch). ox.ac.uk The purine core of the analog is essential for primary recognition.
Ligand Specificity A single nucleotide difference in the binding pocket (U74 vs. C74) dictates specificity for adenine over guanine. ox.ac.uk Substitutions on the analog (e.g., N6-cyclopropyl group) can enhance or decrease binding affinity and specificity.

| Conformational Change | Ligand binding induces a conformational change in the RNA structure, leading to modulation of gene expression (transcription termination or translation initiation). ox.ac.uk | The ability of an analog to induce this change determines its functional effect. |

Cellular Pathway Modulation

PI3K/AKT Signaling Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a master regulator of cellular metabolism, growth, and proliferation. nih.gov Research has established a definitive link between this pathway and the synthesis of purine nucleotides. The PI3K/Akt cassette regulates both the de novo and salvage pathways of purine synthesis to ensure an adequate supply of ATP and GTP, which is crucial for cell cycle progression, particularly entry into the S phase. nih.gov

The pathway exerts its control at multiple points:

Phosphoribosylpyrophosphate (PRPP) Production: PI3K/Akt signaling regulates the availability of PRPP, a key substrate for the initial steps of de novo synthesis and for the salvage pathway. nih.gov

ATIC Enzyme Activity: The pathway also modulates the activity of the bifunctional enzyme aminoimidazole-carboxamide ribonucleotide transformylase/IMP cyclohydrolase (ATIC), which catalyzes the final two steps of de novo IMP biosynthesis. nih.gov

Inhibition of the PI3K/Akt pathway has been shown to significantly reduce de novo purine synthesis. nih.gov This finding implies that the cellular processing and ultimate activity of purine analogs like this compound could be profoundly influenced by the activation state of the PI3K/Akt pathway. Cells with a hyperactive PI3K/Akt pathway, common in many cancers, may have a different metabolic response to such compounds compared to quiescent cells.

Table 2: PI3K/Akt Regulation of Purine Synthesis

Regulated Step Pathway Mechanism Consequence of Inhibition
PRPP Production De novo & Salvage Modulation of the non-oxidative pentose (B10789219) phosphate (B84403) pathway. nih.gov Reduced availability of a critical precursor for both synthesis routes. nih.gov

| AICAR to IMP Conversion | De novo | Regulation of the bifunctional enzyme ATIC. nih.gov | Impaired late-stage synthesis of IMP, the precursor to AMP and GMP. nih.gov |

B-cell Receptor (BCR) Signaling Pathway Modulation

The B-cell receptor (BCR) signaling pathway is fundamental for the development, survival, and proliferation of B lymphocytes. nih.govarvojournals.org In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphomas, this pathway is often constitutively active, driving cancer cell growth and survival. nih.gov Consequently, the BCR pathway and its downstream components are major targets for therapeutic intervention. nih.gov

While this compound has not been specifically reported as a direct modulator of BCR signaling, a strong rationale for investigating its potential in this area exists based on related compounds. Other purine nucleoside analogs, such as Fludarabine (B1672870) and Cladribine, are established and effective drugs in the treatment of B-cell leukemias and lymphomas. nih.gov Furthermore, the parent compound, 2,6-diaminopurine, has been noted for its anti-leukemic properties since the 1950s. nih.gov The development of kinase inhibitors for hematological cancers has also originated from purine analog scaffolds, demonstrating their suitability for targeting signaling pathways. jneurosci.org Given this context, this compound and its analogs represent a class of compounds with a high potential for interacting with or modulating components of the BCR signaling cascade.

Table 3: Examples of Purine Analogs in B-Cell Malignancies

Compound Class Use Mechanism Context
Fludarabine Purine Nucleoside Analog Chronic Lymphocytic Leukemia (CLL) nih.gov Induces apoptosis in malignant lymphocytes.
Cladribine (2-CdA) Purine Nucleoside Analog Hairy Cell Leukemia, CLL nih.gov Causes DNA strand breaks and apoptosis.

| Idelalisib | Purine Derivative (Quinazolinone) | CLL, Follicular Lymphoma | Inhibitor of PI3Kδ, a key kinase downstream of the BCR. nih.gov |

Circadian Clock Regulation

The circadian system governs the roughly 24-hour rhythms in physiology and behavior, driven by a central molecular clock in the brain's suprachiasmatic nucleus (SCN) and synchronized clocks in peripheral tissues. nih.govnih.gov Emerging research has revealed a deep and bidirectional relationship between purinergic signaling and the circadian clock. nih.gov Extracellular purines, particularly adenosine (B11128), act as key signaling molecules that can modulate the core clock machinery. ox.ac.uknih.gov

Adenosine signaling, acting through A1 and A2A receptors, can directly regulate the expression of core clock genes, including Per1 and Per2. nih.govnih.gov This mechanism allows the cell's energy status and sleep pressure, which are encoded by adenosine levels, to influence the timing of the central clock. nih.gov

Furthermore, the metabolic pathways responsible for synthesizing and breaking down purines are themselves under circadian control. plos.org Key enzymes in de novo purine synthesis and catabolism show rhythmic expression patterns that are driven by core clock proteins like BMAL1 and CLOCK. nih.govplos.orgnih.gov This creates a feedback loop where the clock controls the availability of purines, and purines, in turn, provide feedback to the clock.

As a purine analog, the metabolism and activity of this compound are likely intertwined with this regulatory network. Its interaction with purine receptors or metabolic enzymes would be subject to the time-of-day variations governed by the circadian system, and it could, in turn, potentially influence circadian rhythmicity through modulation of purinergic signaling pathways.

Table 4: Interplay Between Purinergic Signaling and the Circadian System

Component Role in Circadian Regulation Key Findings
Adenosine Neuromodulator Accumulation modulates circadian entrainment by light via A1/A2A receptors. ox.ac.uknih.gov
Purine Metabolism Clock-Controlled Output De novo synthesis and catabolism pathways show circadian rhythmicity. nih.govplos.org
Clock Genes (Per1, Per2) Core Clock Components Expression is modulated by adenosine signaling pathways. nih.govnih.gov

| Clock Genes (Bmal1, Clock) | Core Clock Components | Drive the rhythmic expression of enzymes in purine metabolism. nih.govnih.gov |

Pharmacological and Biological Activities of N6 Cyclopropyl 9h Purine 2,6 Diamine Derivatives

In Vitro Biological Activities

Purine (B94841) derivatives are well-established as potent anticancer agents, with several compounds used clinically for cancer treatment. The mechanism often involves interference with cellular metabolism and proliferation. The structural similarity of these derivatives to natural purine bases allows them to act as inhibitors for enzymes crucial to cell growth and division, such as cyclin-dependent kinases and Aurora kinases.

A variety of N6-substituted purine derivatives have demonstrated significant cytotoxic and antiproliferative effects across a panel of human cancer cell lines. For instance, a series of 2,6,9-trisubstituted purine derivatives were evaluated for their in vitro toxicity on seven cancer cell lines. One of the most effective compounds from this study, which features an arylpiperazinyl system at the C6 position, was found to be a potent agent against four of the seven cancer cell lines when compared to the marketed drug cisplatin. usp.org The cytotoxic activity is highly dependent on the specific substitutions on the purine ring.

Studies on other 2,6-diamino-substituted purines, related to the Aurora kinase inhibitor Reversine, have also shown notable effects. While being less cytotoxic than Reversine, these analogues demonstrated selective efficacy in cancer cells where the tumor suppressor protein p53 was defective or down-regulated. mdpi.commdpi.com Furthermore, testing of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives revealed high cytotoxic activity against several cancer cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov

Table 1: Cytotoxic Activity of Selected Purine Derivatives on Various Cancer Cell Lines

Compound TypeCancer Cell LineActivity MetricObserved EffectReference
2,6,9-Trisubstituted Purine (Compound 7h)HL-60 (Human promyelocytic leukemia)IC50More potent than cisplatin in 4 of 7 tested cell lines usp.org
Reversine-related 2,6-diamino purinesMCF-7 (Breast), HCT116 (Colorectal)Cell ViabilityEffective in p53-defective cancer cells mdpi.com
N-(purin-6-yl)aminoalkanoyl derivatives4T1 (Murine mammary carcinoma)CytotoxicityHigh cytotoxic activity nih.gov
N-(purin-6-yl)aminoalkanoyl derivativesCOLO201 (Human colorectal adenocarcinoma)CytotoxicityHigh cytotoxic activity nih.gov
6-chloropurine nucleosidesHuman melanoma, lung, ovarian, colon carcinomaGI50Micromolar GI50 values, comparable to cladribine mdpi.com

The anticancer activity of purine derivatives is often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. For example, certain 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. usp.org

Similarly, new 6-chloropurine nucleosides have been investigated and found to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines. mdpi.com This G2/M arrest is a common mechanism for purine-based anticancer agents. Reversine, a potent 2,6-diamino-substituted purine, acts as an inhibitor of Aurora kinases, which are crucial for mitotic progression, thereby interfering with the G2/M checkpoint and cytokinesis. mdpi.com Related analogues, while less potent, also caused cell cycle arrest in the G2/M phase and led to polyploidy, particularly in p53-defective cells, highlighting a potential for selective therapeutic strategies. mdpi.commdpi.com

Purine nucleoside analogues are a cornerstone of antiviral therapy. Derivatives of N6-Cyclopropyl-9H-purine-2,6-diamine have been explored for their potential to inhibit the replication of various viruses. Novel cyclopropyl (B3062369) nucleosides have been synthesized and evaluated as potential antiviral agents. nih.gov

Research into N6-cycloalkyl derivatives of 1-deazaadenine nucleosides revealed moderate to good activity against the human immunodeficiency virus type-1 (HIV-1). nih.gov The antiviral potency was found to be dependent on the structure of the sugar moiety, with 2'-deoxy- and 2',3'-dideoxy derivatives being more potent than the corresponding ribose nucleosides. The presence of a chloro group at the 2-position generally improved both the activity and the therapeutic index. nih.gov

Furthermore, certain Z-(hydroxymethyl)methylenecyclopropane analogues of purines exhibited in vitro antiviral activity in the micromolar or submicromolar range against several herpesviruses, including human and murine cytomegalovirus (HCMV and MCMV), Epstein-Barr virus (EBV), human herpes virus 6 (HHV-6), and varicella-zoster virus (VZV), as well as hepatitis B virus (HBV). Other studies have shown that 2,6-diaminopurine (B158960) derivatives can possess broad-spectrum antiviral activity against flaviviruses, influenza virus, and SARS-CoV-2.

The purine scaffold is also a promising template for the development of antimicrobial and antifungal agents. A study on 6-substituted purines, including this compound, reported their antifungal activities against three fungal species: Bacillus subtilis, Aspergillus niger, and Candida tropicalis. The results, obtained using the disc diffusion method, showed that several of the synthesized derivatives displayed good activity against the tested fungal strains when compared to the standard antifungal drug, fluconazole.

Table 2: Antifungal Activity of this compound (Compound 5) and Related Derivatives

Fungal StrainActivity of Compound 5Activity of Other DerivativesReference
Bacillus subtilisGoodGood activity observed for compounds 6-11 and 13-17
Aspergillus nigerNot specified as 'good'Good activity observed for compounds 6-8, 11-13, and 15-16
Candida tropicalisNot specified as 'good'Good activity observed for compounds 7, 8, 10, 11, 13, and 15-17

The general structure-activity relationship suggests that minor structural modifications to the purine ring can lead to significant changes in antimicrobial potency.

Protozoan parasites of the Leishmania genus are unable to synthesize purines de novo and are therefore entirely dependent on salvaging purines from their host. This unique metabolic feature makes the purine salvage pathway an attractive target for the development of new antileishmanial drugs. Consequently, purine analogues and derivatives have been investigated for their potential to disrupt this essential pathway in the parasite.

While direct studies on the antileishmanial activity of this compound were not identified, research on related purine derivatives supports the potential of this compound class. For instance, 6-mercaptopurine analogs incorporating 1,2,3-triazole or steroid rings have exhibited promising antileishmanial activities. nih.gov The strategy involves designing structural analogues of natural purines that can be recognized by the parasite's purine transporters and enzymes, but which subsequently inhibit key metabolic steps, leading to parasite death. Given the demonstrated efficacy of various N6-substituted purine derivatives against other pathogens, it is plausible that N6-cyclopropyl substitution could confer activity against Leishmania species by targeting enzymes within the purine salvage pathway.

Anticancer and Antiproliferative Activity

In Vivo Efficacy Studies (Preclinical)

Preclinical in vivo studies have been crucial in evaluating the therapeutic potential of 2,6-diaminopurine derivatives, including analogs structurally related to this compound. These studies in animal models have provided initial evidence of their efficacy in various disease contexts.

Disease Models

The primary therapeutic application investigated for 2,6-diaminopurine (DAP), the parent compound of this class, is its ability to correct nonsense mutations, which are genetic defects that can lead to a variety of diseases.

In the realm of oncology, the efficacy of DAP has been demonstrated in a xenograft model of human lung cancer. nih.govresearchgate.net Immunodeficient nude mice were injected with Calu-6 cancer cells, which harbor a UGA nonsense mutation in the TP53 tumor suppressor gene. nih.govresearchgate.net Treatment with DAP led to a notable decrease in the growth of these tumors, suggesting that the compound can restore the function of the p53 protein in vivo and thereby inhibit cancer progression. nih.govresearchgate.net

Another significant area of investigation has been in the context of cystic fibrosis. nih.govnih.gov A mouse model for cystic fibrosis was developed with a nonsense mutation in the Cftr gene, which is responsible for the disease. nih.govnih.gov In vivo studies showed that DAP was able to correct this nonsense mutation in the Cftr gene. nih.govnih.gov This correction of the genetic defect indicates the potential of 2,6-diaminopurine derivatives as a therapeutic strategy for cystic fibrosis.

While direct in vivo studies on the antiviral properties of this compound derivatives are not extensively documented in the available literature, related compounds have shown promise. For instance, carbocyclic analogs of 2,6-diaminopurine ribofuranoside have demonstrated significant activity against Herpes Simplex Virus-1 (HSV-1) and vaccinia virus in preclinical evaluations. nih.gov Furthermore, other N6-substituted purine analogs have been identified with a broad spectrum of activity against various RNA viruses in vitro. researchgate.net These findings suggest that purine derivatives hold potential as antiviral agents, warranting further in vivo investigation.

Table 1: In Vivo Efficacy of 2,6-Diaminopurine in Disease Models

Disease ModelAnimal ModelCompoundKey Findings
Cancer Immunodeficient nude mice with Calu-6 cell xenografts2,6-Diaminopurine (DAP)Decreased tumor growth. nih.govresearchgate.net
Cystic Fibrosis Mouse model with Cftr gene nonsense mutation2,6-Diaminopurine (DAP)Correction of the Cftr gene mutation. nih.govnih.gov

Impact on Physiological Processes

The primary mechanism of action identified for 2,6-diaminopurine (DAP) in vivo is its interference with a specific physiological process at the molecular level. DAP acts by inhibiting the activity of tRNA-specific 2'-O-methyltransferase (FTSJ1). nih.gov This enzyme is responsible for the modification of cytosine 34 in tRNATrp. By inhibiting FTSJ1, DAP facilitates the readthrough of premature termination codons, particularly UGA codons, thereby restoring the synthesis of full-length, functional proteins. nih.govresearchgate.netnih.gov

Pharmacokinetic studies in mice have provided insights into the behavior of DAP within a living system. Following intravenous administration, DAP is readily distributed throughout the body. nih.gov Notably, it has been shown to cross the blood-brain barrier and the placental barrier. nih.gov The compound is also characterized by its stability in plasma, which is a favorable property for a potential therapeutic agent. nih.gov

The broader physiological consequences of inhibiting FTSJ1 are still under investigation. However, the available data strongly suggest that this targeted intervention can have a profound therapeutic impact in the context of diseases caused by nonsense mutations.

While the direct impact of this compound itself on physiological processes has not been detailed, the known effects of the parent 2,6-diaminopurine compound provide a foundational understanding of the potential biological activities of its derivatives.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of N6-Cyclopropyl Substitution on Biological Activity and Selectivity

The presence of a cyclopropyl (B3062369) group at the N6 position of the purine (B94841) ring is a key determinant of the biological activity and selectivity profile of N6-Cyclopropyl-9H-purine-2,6-diamine. This substitution has been shown to confer a range of biological properties, including antifungal and potential kinase inhibitory activities. scielo.org.mx

The cyclopropyl moiety, a small, rigid ring structure, can influence ligand-receptor interactions in several ways. Its conformational rigidity can help to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to a target protein. Furthermore, the unique electronic properties of the cyclopropyl ring can lead to favorable interactions within the binding pocket of a receptor.

In a study comparing various 6-substituted purine derivatives, compounds bearing small alkyl groups at the N6 position demonstrated notable biological effects. While a direct comparison with a broad panel of other N6-substituents specifically for this compound is not extensively documented in the available literature, the recurring appearance of the N6-cyclopropyl motif in biologically active purine analogues suggests its importance for target engagement. For instance, in the context of other receptor systems, the substitution of a larger, more flexible alkyl chain with a cyclopropyl group has been shown to dramatically alter pharmacological properties, including potency and efficacy.

The selectivity of this compound is also influenced by the cyclopropyl substitution. The specific size and shape of the cyclopropyl group can lead to preferential binding to certain biological targets over others, thereby reducing off-target effects. This principle is a cornerstone of modern drug design, where achieving selectivity is as crucial as potency.

Influence of Substitutions at Purine C2, C6, and N9 Positions on Target Affinity and Efficacy

The biological activity of purine derivatives, including this compound, is significantly modulated by substitutions at the C2, C6, and N9 positions of the purine core. Structure-activity relationship (SAR) studies on various 2,6,9-trisubstituted purines have provided valuable insights into how modifications at these positions affect target affinity and efficacy, particularly in the context of kinase inhibition. nih.gov

C2 Position: The amino group at the C2 position is a critical feature of this compound. This group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of many protein kinases. mdpi.com The presence of this amino group is a common feature in many potent kinase inhibitors. Modification or replacement of the C2-amino group can lead to a significant loss of activity. For example, in a series of 2,6-diaminopurine (B158960) derivatives, substituted anilines at the C2 position led to cytotoxic compounds, while cyclic secondary amines resulted in inactive or poorly active antivirals. nih.gov

C6 Position: The N6-cyclopropylamino group is the defining feature of the titular compound. The nature of the substituent at the C6 position is a major determinant of both potency and selectivity. SAR studies have shown that the activity is dependent on the nature of the 6-substituent on the purine. nih.gov For instance, in a series of 2,6,9-trisubstituted purines, variations in the substituent at the C6 position, often an arylamino group, significantly impacted their inhibitory activity against various kinases. nih.gov

N9 Position: The N9 position of the purine ring is another key site for modification that can influence the compound's pharmacological properties. Alkylation at the N9 position can enhance cell permeability and oral bioavailability. asianpubs.org Studies on 2,6,9-trisubstituted purines have shown that the nature and size of the substituent at N9 can modulate kinase inhibitory activity. For example, the cyclopropylmethyl group at the N9 position was identified as an optimal substituent in a series of Bcr-Abl inhibitors. nih.gov The N9 substitution can also influence the tautomeric equilibrium of the purine ring, which in turn can affect its binding to target proteins. nih.gov

The following table summarizes the general influence of substitutions at these key positions on the activity of 2,6-diaminopurine derivatives based on findings from related compounds.

PositionSubstitutionGeneral Impact on Activity
C2Amino GroupOften crucial for hinge binding in kinases; acts as a hydrogen bond donor. mdpi.com
C6CyclopropylaminoContributes to potency and selectivity through specific hydrophobic and steric interactions.
N9Alkyl/Aryl GroupsCan improve pharmacokinetic properties and modulate target affinity. asianpubs.orgnih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a profound role in the biological activity of purine derivatives. Although this compound itself is achiral, the introduction of chiral centers, for instance through substitution at the N9 position or on the N6-substituent, can lead to enantiomers with significantly different pharmacological profiles.

Studies on chiral N6-substituted purine analogues have demonstrated that the biological activity can be highly dependent on the stereochemistry of the molecule. For example, the activity of certain 6-substituted purinyl alkoxycarbonyl amino acids as immunostimulants was found to be dependent on the stereochemistry of the amino acid. nih.gov

The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. The binding pocket of a biological target is chiral, and therefore, the two enantiomers of a chiral drug can exhibit different affinities and efficacies. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other enantiomer may bind less effectively or even interact with a different target altogether.

While specific stereochemical studies on this compound derivatives are not extensively detailed in the provided search results, the principles derived from studies on other chiral purine analogues are applicable. The introduction of a chiral center would necessitate the separation and individual biological evaluation of the enantiomers to fully characterize the compound's activity profile.

Computational Chemistry and Molecular Modeling Approaches in SAR/SMR

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity and structure-mechanism relationships of small molecules like this compound. These methods provide valuable insights into the molecular interactions that govern biological activity and can guide the design of more potent and selective analogs.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For purine derivatives, docking studies are frequently employed to understand their interaction with the ATP-binding site of protein kinases. nih.gov

In a typical docking study involving a purine analog like this compound, the compound would be docked into the crystal structure of a target kinase. The docking results would reveal the binding mode, including key hydrogen bonds and hydrophobic interactions. For instance, the C2-amino group and the N1 and N3 atoms of the purine ring are often predicted to form hydrogen bonds with the kinase hinge region. The N6-cyclopropyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the three-dimensional structural requirements for activity. nih.gov

In a 3D-QSAR study of purine derivatives, a set of molecules with known biological activities would be aligned, and their steric, electrostatic, and hydrophobic fields would be calculated. A statistical model is then generated to correlate these fields with the observed activities. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a QSAR study on purine-based kinase inhibitors might reveal that bulky substituents are favored in one region, while electronegative groups are preferred in another. nih.gov

Virtual Screening for Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be either ligand-based or structure-based.

In a ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties (e.g., shape, pharmacophore). In a structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity.

Virtual screening could be employed to identify novel purine derivatives with potential biological activity. For instance, a virtual screen of a compound library against a specific kinase could identify this compound as a potential hit. tiu.edu.iq Subsequent experimental testing would then be required to validate the computational prediction.

The following table provides an overview of the application of these computational methods to the study of purine derivatives.

Computational MethodApplication to Purine DerivativesKey Insights Provided
Molecular DockingPredicting the binding mode of purine analogs in the ATP-binding site of kinases. nih.govIdentification of key hydrogen bonds and hydrophobic interactions.
3D-QSARDeveloping predictive models for the biological activity of a series of purine derivatives. nih.govGeneration of contour maps indicating favorable and unfavorable regions for substitution.
Virtual ScreeningIdentifying novel purine-based hits from large compound libraries. tiu.edu.iqPrioritization of compounds for experimental testing.

Therapeutic Potential and Drug Discovery Implications

Role as a Key Intermediate in Drug Discovery and Development

N6-Cyclopropyl-9H-purine-2,6-diamine is a critical intermediate in the synthesis of the antiretroviral medication, Abacavir. pharmaffiliates.com Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. pharmaffiliates.com The synthesis of Abacavir involves the coupling of a chiral cyclopentene (B43876) side chain with a purine (B94841) base.

The compound is also recognized as a significant impurity in the final drug product of Abacavir Sulfate (B86663), and as such, it is available as a pharmaceutical analytical standard to ensure the quality and safety of the medication. usp.orglgcstandards.com Its presence as an impurity underscores its direct involvement in the manufacturing process of Abacavir.

Compound NameRoleRelevant Disease
This compound Key intermediate and impurity in the synthesis of Abacavir. pharmaffiliates.comusp.orgHIV/AIDS
Abacavir Antiretroviral drug (Nucleoside Reverse Transcriptase Inhibitor). newdrugapprovals.orgHIV/AIDS

Development of Novel Therapeutic Agents Based on the this compound Scaffold

The proven success of Abacavir has highlighted the this compound scaffold as a valuable starting point for the development of new therapeutic agents, particularly in the antiviral arena. The 2,6-diaminopurine (B158960) core is a well-established pharmacophore that can mimic the natural purine nucleosides, allowing it to interact with viral enzymes.

The development of new drugs based on this scaffold often involves modifying the substituents at various positions of the purine ring and the attached side chains. For example, Abacavir itself is a carbocyclic nucleoside analogue where the ribose sugar of natural nucleosides is replaced by a cyclopentene ring. newdrugapprovals.org This modification prevents the formation of a 3'-5'-phosphodiester bond, leading to chain termination during viral DNA synthesis.

Research into purine derivatives continues to explore their potential against a range of viruses. Studies on the structure-activity relationships of purine and pyrimidine (B1678525) analogues have shown that modifications to the base and the sugar moiety can significantly impact antiviral activity and selectivity. nih.govnih.gov While much of this research is on the broader class of 2,6-diaminopurines, the principles can be applied to the N6-cyclopropyl variant. For instance, Abacavir Related Compound D, which features the this compound core, is another example of a derivative investigated within the context of Abacavir's impurity profile. usp.org

The table below summarizes key compounds related to the this compound scaffold.

Compound NameChemical ClassTherapeutic Area of Interest
This compound DiaminopurineAntiviral (as an intermediate)
Abacavir Carbocyclic Nucleoside AnalogueAntiviral (HIV)
Abacavir Related Compound D Purine DerivativeAntiviral (as an impurity)

Strategies for Enhancing Pharmacological Profiles

Enhancing the pharmacological profile of drugs derived from the this compound scaffold involves optimizing their efficacy, selectivity, and pharmacokinetic properties. A key strategy in this endeavor is the exploration of structure-activity relationships (SAR).

SAR studies on purine nucleoside analogues have provided valuable insights into how different functional groups at various positions of the purine ring influence biological activity. nih.gov For instance, the N6-substituent plays a crucial role in the interaction of these compounds with their target enzymes. The cyclopropyl (B3062369) group in this compound is a relatively small, rigid, and lipophilic group that can fit into the hydrophobic pockets of enzyme active sites.

Strategies to enhance the pharmacological profile of derivatives of this compound could include:

Modification of the N6-substituent: While the cyclopropyl group is effective, exploring other small alkyl or cycloalkyl groups could fine-tune the binding affinity and selectivity for the target enzyme.

Substitution at other positions of the purine ring: Introducing substituents at the C2 or C8 positions of the purine ring can modulate the electronic properties and steric interactions of the molecule, potentially leading to improved activity or a different biological target. For example, studies on N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives of purines have shown that substitutions at the C2 and C6 positions can significantly affect antiviral activity. nih.gov

Alteration of the 9H-purine substituent: In Abacavir, this is a cyclopentene ring. Modifying this carbocyclic or an acyclic side chain can impact the compound's recognition by viral and cellular enzymes, as well as its pharmacokinetic properties. The design of antiherpetic nucleoside analogues has shown that various acyclic and carbocyclic side chains can be successfully employed. nih.gov

The overarching goal of these strategies is to design molecules that are more effectively phosphorylated to their active triphosphate form by viral or cellular kinases, show a higher affinity for the viral reverse transcriptase (or other target enzymes), and have a reduced affinity for human DNA polymerases to minimize toxicity. nih.gov

Analytical Research and Quality Control Perspectives for N6 Cyclopropyl 9h Purine 2,6 Diamine

Role as an Impurity and Related Substance in Pharmaceutical Manufacturing

N6-Cyclopropyl-9H-purine-2,6-diamine is recognized as a key impurity associated with the antiretroviral drug Abacavir. niscpr.res.inmdpi.commdpi.comchemicalbridge.co.uk As such, it is classified as a pharmaceutical analytical impurity, and reference standards of this compound are used for method development, validation, and quality control applications during the commercial production of Abacavir. mdpi.comchemicalbridge.co.uk The United States Pharmacopeia (USP) also lists this compound as a pharmaceutical analytical impurity. scielo.org.mx A deuterated form, this compound-d4 Methanolate, is available as a stable isotope-labeled internal standard for quantitative analysis. niscpr.res.inalentris.org

The formation of this compound as a degradant of Abacavir has been identified through forced degradation studies, which are essential for understanding the stability of a drug substance under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netbldpharm.com

Research has shown that Abacavir sulfate (B86663) degrades under acidic hydrolysis and oxidative stress conditions. mdpi.combldpharm.com Specifically, under acidic stress (e.g., refluxing with 1N HCl), Abacavir undergoes degradation leading to the formation of this compound. niscpr.res.inresearchgate.net This degradation involves the cleavage of the bond between the purine (B94841) ring and the cyclopentenyl moiety of the Abacavir molecule. researchgate.net The resulting impurity has a molecular weight corresponding to an m/z of 191.2. researchgate.net Studies have also noted its formation during photolytic degradation, where the cyclopropyl (B3062369) ring is a primary site of reaction. nih.gov

Analytical Method Development for Detection and Quantification

To control the levels of this compound in Abacavir, robust and sensitive analytical methods are required. The development of such methods is a crucial aspect of quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the detection and quantification of this compound. mdpi.comresearchgate.netbldpharm.com Stability-indicating methods have been developed that can separate this impurity from the parent API and other related substances.

In one such study, a forced degradation experiment using an isocratic HPLC method was able to separate the degradation products of Abacavir. researchgate.net The degradant, this compound, was observed with a retention time of 3.03 minutes under acidic degradation conditions. niscpr.res.in Another study developed a stability-indicating UHPLC method for Abacavir and its related substances, demonstrating the separation of degradation products formed under acidic and oxidative stress. mdpi.combldpharm.com

The following tables summarize some of the chromatographic conditions reported for the analysis of Abacavir and its impurities, including this compound.

Interactive Data Table: HPLC Methods for Abacavir and Impurities

ParameterMethod 1Method 2
Column INERTSIL ODS 3V, C18 (250x4.6 mm)Grace C18
Mobile Phase 10mM Phosphate (B84403) Buffer: Acetonitrile (60:40 v/v), pH 4.0Methanol: 10mM Potassium Dihydrogen Orthophosphate (38:62 v/v)
Flow Rate 1.0 mL/minNot Specified
Detection UV at 287 nmUV at 255 nm
Reference scielo.org.mx oup.com

Interactive Data Table: UPLC Method for Abacavir and Impurities

ParameterMethod Details
Column Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.10% v/v o-phosphoric acid in water
Mobile Phase B 0.10% v/v o-phosphoric acid in methanol
Gradient Gradient mixture of A and B
Flow Rate 0.40 mL/min
Column Temperature 40°C
Run Time 6.0 min
Reference mdpi.combldpharm.com

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools used to identify degradation products formed during forced degradation studies. niscpr.res.inresearchgate.netbldpharm.com In the case of this compound, LC-MS analysis has confirmed its molecular weight with an observed m/z of 191.2, corresponding to the molecular formula C8H10N6. researchgate.net LC-MS/MS further helps in proposing the fragmentation pathways of the molecule, providing a higher degree of confidence in its identification.

For unequivocal structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. While specific spectral data for this compound is not extensively published in peer-reviewed literature, suppliers of the reference standard typically provide a comprehensive certificate of analysis that includes 1H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. scientificlabs.co.uk This information is critical for the definitive identification and characterization of the impurity.

Future Research Directions

Exploration of Novel Biological Targets and Pathways

The therapeutic efficacy of purine (B94841) analogs stems from their ability to interact with a wide array of biological targets, often by mimicking endogenous purines. wikipedia.org Future research on N6-Cyclopropyl-9H-purine-2,6-diamine should extend beyond its current profile to identify novel protein interactions and signaling pathways.

A primary avenue of investigation lies in the realm of protein kinases. Purine derivatives have shown significant promise as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. tmu.edu.tw Systematic screening of this compound and its derivatives against a broad panel of kinases could uncover novel inhibitory activities. For instance, cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, represent a promising target class for purine-based compounds. nih.govmdpi.com The discovery of novel CDK inhibitors among this compound analogs could lead to new therapeutic options for various cancers. nih.gov

Furthermore, the potential of this compound to modulate other significant cellular pathways should be explored. This includes, but is not limited to, its interaction with enzymes involved in DNA and RNA synthesis, as is common for many purine analogs, and its potential role in modulating immune responses. wikipedia.orgmedscape.com

Advanced Synthetic Methodologies for Optimized Analogs

The development of efficient and versatile synthetic strategies is paramount to fully exploring the therapeutic potential of this compound. Future efforts should focus on creating libraries of analogs with diverse substitutions on the purine core, the cyclopropyl (B3062369) moiety, and the amino groups.

Recent advancements in synthetic organic chemistry offer powerful tools for the derivatization of purine scaffolds. mdpi.com The application of modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, can facilitate the introduction of a wide range of substituents at various positions of the purine ring. This will enable a systematic exploration of the structure-activity relationship (SAR).

Moreover, the development of stereoselective synthetic routes will be crucial, as the chirality of substituents can significantly impact biological activity. The synthesis of a series of 2,6,9-trisubstituted purine derivatives has demonstrated the feasibility of creating diverse chemical entities for biological screening. nih.gov The generation of such a library for this compound would be a critical step in identifying lead compounds with improved potency and selectivity.

Investigation of Combination Therapies Involving this compound Derivatives

Combination therapy has become a cornerstone of modern medicine, particularly in oncology, where it can enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.comnih.govresearchgate.net The investigation of this compound derivatives in combination with existing therapeutic agents is a promising area for future research.

Given the potential of purine analogs to interfere with DNA synthesis and repair, combining them with DNA-damaging agents such as chemotherapy or radiotherapy could lead to synergistic effects. nih.gov For instance, purine analogues like fludarabine (B1672870) have shown significant synergy with alkylating agents. nih.gov A similar approach could be explored for novel derivatives of this compound.

Furthermore, the combination with targeted therapies, such as other kinase inhibitors or immunotherapy, could open up new treatment paradigms. For example, a study on novel 9H-purine derivatives as CHK1 inhibitors showed a significant potentiation of the anti-proliferative activity of gemcitabine. nih.gov Investigating such synergistic interactions will be crucial in defining the clinical utility of this compound derivatives.

Deeper Elucidation of Structure-Mechanism Relationships

A fundamental understanding of how the chemical structure of this compound and its analogs relates to their biological activity is essential for rational drug design. Future research should employ a combination of computational modeling and experimental biology to elucidate these structure-mechanism relationships.

Computational approaches, such as molecular docking and molecular dynamics simulations, can predict the binding modes of these compounds to their putative targets. mdpi.com This can provide valuable insights into the key interactions that govern potency and selectivity. For example, molecular modeling studies on purine derivatives as CDK2 inhibitors have revealed the importance of specific hydrogen bonds and hydrophobic interactions for binding affinity. mdpi.com

Q & A

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalytic Optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance amination efficiency (yield ↑15–20%) .
  • Flow Chemistry : Implement continuous-flow reactors with in-line purification (scavenger resins) to reduce reaction time and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.